A3-APO
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RPDKPRPYLPRPRPPRPVR |
Origin of Product |
United States |
Structural Elucidation and Designed Architecture of A3 Apo
Primary Sequence and Chemical Linkages of the A3-APO Dimer
The foundational unit of this compound is the monomeric peptide known as Chex1-Arg20. This peptide consists of 20 amino acids, with the sequence Chex–Arg–Pro–Asp–Lys–Pro–Arg–Pro–Tyr–Leu–Pro–Arg–Pro–Arg–Pro–Pro–Arg–Pro–Val–Arg, where "Chex" denotes a cyclohexanecarboxylic acid moiety attached at the N-terminus.
This compound is constructed as a covalent discontinuous dimer, comprising two copies of the Chex1-Arg20 monomer. The dimerization is achieved through a C-terminal linkage, utilizing a scaffold molecule, specifically 2,4-diaminobutyric acid (Dab). This chemical conjugation creates a branched dimeric structure. The synthesis of this compound and its analogues is typically performed using solid-phase peptide synthesis techniques.
Conformational Aspects of the Branched Dimeric Configuration
The branched dimeric architecture of this compound significantly influences its interaction with bacterial membranes. Studies comparing the monomeric Chex1-Arg20, the dimeric this compound, and a disulfide-linked tetramer of this compound have shown that multimerization alters the mechanism of action against Escherichia coli. While the monomer exhibits a non-lytic mechanism, dimerization and tetramerization lead to membrane disruption and depolarization. The dimeric configuration specifically contributes to improved membrane penetration compared to the monomeric form. Investigations using techniques such as fluorescence microscopy have demonstrated that this compound dimers, like tetramers, induce aggregation of negatively charged phospholipid bilayers at lower peptide-to-lipid ratios compared to the monomer, highlighting the impact of multimerization on membrane interactions and permeability.
The comparative membrane disruptive activity of the monomeric, dimeric, and tetrameric forms of Chex1-Arg20 is summarized in the table below:
| Peptide Form | Membrane Activity against E. coli | Relative Membrane Disruption Efficacy (vs. Dimer) |
| Monomer (Chex1-Arg20) | Non-lytic, no membrane activity observed. | Not applicable (baseline). |
| Dimer (this compound) | Membrane permeabilization/disruption. | 1x |
| Tetramer (this compound disulfide-linked dimer) | Membrane disruption/depolarization. | ~30x |
Identification of Functional Motifs within this compound
This compound is designed for a dual mode of action against bacteria, involving interaction with both the bacterial membrane and intracellular targets. A key intracellular target is the bacterial 70-kDa heat shock protein DnaK.
Specific conserved residue motifs within the this compound sequence are critical for its function. The residues Asp4-Lys5 and Tyr9-Leu–Pro–Arg–Pro13 have been identified as essential for binding to DnaK. Additionally, the arginine-proline-rich regions within the peptide are important functional motifs contributing to membrane penetration. The sequence of this compound is optimized to incorporate functional motifs derived from native proline-rich antimicrobial peptides, such as those found in pyrrhocoricin and drosocin. Binding of this compound to the C-terminal helical lid of bacterial DnaK impairs the protein's function, inhibiting chaperone-assisted protein folding. This inhibition of bacterial protein refolding can also lead to a decrease in bacterial toxin production.
Synthetic Methodologies and Analytical Characterization in A3 Apo Research
Solid-Phase Peptide Synthesis Protocols for A3-APO
Solid-phase peptide synthesis (SPPS) is the predominant chemical strategy employed for the synthesis of this compound. biorxiv.orgnovoprolabs.comchemicalbook.comzhanggroup.orgnih.gov This method involves the stepwise assembly of the peptide chain while it is attached to an insoluble resin support. nih.gov The synthesis typically proceeds from the carboxyl (C-) terminus to the amino (N-) terminus of the peptide. nih.gov
Commonly, the α-amino group of the incoming amino acid is protected, often using 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (tBoc) groups. nih.gov After coupling the protected amino acid to the growing peptide chain on the resin, the protecting group is removed (deblocked) to allow the next amino acid to be coupled. nih.gov For Fmoc chemistry, piperidine (B6355638) is typically used for deprotection, while diluted trifluoroacetic acid (TFA) is used for tBoc chemistry. nih.gov
Following the complete assembly of the peptide chain on the resin, the peptide is cleaved from the solid support. nih.gov This cleavage is commonly achieved by treatment with a cleavage cocktail, often containing TFA, which also serves to remove side-chain protecting groups. novoprolabs.comnih.gov The crude linear peptide is then ready for purification. nih.gov
Studies on this compound and its analogs, such as the Chex1-Arg20 monomer and a disulfide-linked dimeric this compound (tetramer), have utilized SPPS. nih.govnovoprolabs.comchemicalbook.com For instance, the Chex-Arg20 monomer and its this compound dimer have been synthesized by solid-phase peptide synthesis following previously described methods. biorxiv.orgchemicalbook.com Some synthesis approaches have explored different strategies, including those involving branching, although achieving the target peptide can depend on factors such as resin loading and type. chemicalbook.com
Purification and Spectroscopic Verification Techniques (e.g., HPLC, Mass Spectrometry)
Purification of synthetic peptides like this compound is a critical step to obtain a product of sufficient purity for biological studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary technique used for the purification of this compound. biorxiv.orgchemicalbook.comzhanggroup.org This method separates peptides based on their hydrophobicity. chemicalbook.comzhanggroup.org
Following SPPS and cleavage from the resin, the crude peptide mixture is typically purified by RP-HPLC using gradients of solvents such as water and acetonitrile, often containing a small percentage of an ion-pairing agent like TFA. chemicalbook.comzhanggroup.orgnih.gov The fractions containing the purified peptide are collected, and the solvent is usually removed through lyophilization. zhanggroup.org To eliminate residual chromatography solvents and counterions, such as trifluoroacetate, the purified peptide may be lyophilized multiple times, sometimes from an aqueous acetic acid solution. zhanggroup.org
Spectroscopic verification techniques are essential to confirm the identity, purity, and structural integrity of the synthesized this compound. RP-HPLC is also used analytically to monitor the purity of the final product. chemicalbook.comnih.gov Purity is often assessed by integrating the absorbance signal at specific wavelengths, such as 214 nm or 220 nm. nih.gov
Mass spectrometry (MS) is a crucial tool for verifying the molecular weight and confirming the identity of this compound. biorxiv.orgchemicalbook.comzhanggroup.orgnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Electrospray Ionization Mass Spectrometry (ESI-MS) have been applied in this compound research. chemicalbook.comnih.gov These methods provide precise mass measurements that can be compared to the calculated theoretical mass of the peptide sequence, including any modifications. nih.gov
For example, RP-HPLC and MALDI-TOF mass spectroscopy have been used to monitor and characterize the final this compound products, confirming their high purity. chemicalbook.com ESI-MS has also been used to confirm the identity of this compound and its analogs, with observed m/z values matching calculated values for different charge states. nih.gov Mass spectrometry has also been employed to study the stability of this compound and identify degradation products. nih.gov
Data on the purity and mass characterization of this compound and related peptides are often reported in research findings. For instance, purity of ≥98% based on integrated absorbance signals by analytical HPLC and confirmation of identity by ESI-MS with calculated and found m/z values have been documented for this compound analogs. nih.gov
Advanced Labeling Strategies for this compound in Mechanistic Studies (e.g., Fluorescent Probes)
Advanced labeling strategies, particularly with fluorescent probes, are valuable for investigating the mechanism of action and localization of this compound in biological systems. Fluorescent labeling allows for the visualization and tracking of the peptide's interaction with target cells and cellular components.
Fluorescent labeling of this compound and its related peptides has been achieved using various fluorescent dyes. Examples include labeling with fluorescein-5-maleimide (B15326) or Alexa Fluor 647-maleimide. nih.govchemicalbook.com Maleimide chemistry is commonly used to label peptides via reaction with free thiol groups, typically from cysteine residues. While the this compound sequence provided does not explicitly show cysteine residues, modifications or specific synthesis strategies might incorporate labeling sites. Alternatively, other labeling chemistries, such as NHS ester reactions with primary amines (lysine residues or the N-terminus), are also widely used for peptide labeling with fluorescent dyes like Alexa Fluor variants.
Fluorescence microscopy has been utilized to study the localization of labeled this compound (dimer) and its tetramer analog in bacteria, such as E. coli. chemicalbook.com Studies using Alexa Fluor 647-labeled Chex1-Arg20 dimers (this compound) and tetramers have shown their interactions with bacterial membranes and their localization within the bacteria. chemicalbook.com These studies have provided insights into how the multimerization of the peptide affects its membrane interaction and permeability. chemicalbook.com
Flow cytometry is another technique that can be used in conjunction with fluorescently labeled peptides to analyze their interactions with bacterial populations and assess effects on membrane potential. chemicalbook.com Studies using fluorescent dyes and flow cytometry have helped to understand the distinct actions of the monomer, dimer (this compound), and tetramer on E. coli membranes. chemicalbook.com
Molecular and Cellular Mechanisms of A3 Apo Antibacterial Action
Elucidation of A3-APO's Dual Mode of Action
This compound operates via a dual mechanism, targeting both the bacterial membrane and intracellular components. researchgate.netnovoprolabs.comnih.govingentaconnect.com This contrasts with the monomeric Chex1-Arg20, which primarily acts through intracellular target inhibition and shows no membrane activity. core.ac.ukpeptide-li.comnih.gov The dimeric structure of this compound is crucial for its membrane-disruptive capacity. core.ac.ukpeptide-li.comnih.gov While some PrAMPs are known for their non-lytic, intracellular mechanisms, this compound demonstrates both membrane permeabilization and inhibition of intracellular targets. core.ac.ukscispace.comoup.com This dual approach contributes to its effectiveness against various bacterial infections. researchgate.netoup.comcore.ac.ukpeptide-li.com
This compound-Mediated Bacterial Membrane Interaction and Permeabilization
This compound interacts with the bacterial membrane, leading to its permeabilization and disruption. researchgate.netnovoprolabs.comnih.govcore.ac.ukpeptide-li.com This interaction is concentration-dependent, with higher concentrations inducing a more disruptive effect. scispace.com
Mechanistic Shift from Non-Lytic to Membrane Disruptive Upon Multimerization
Multimerization of the Chex-Arg20 monomer into the dimeric this compound and a disulfide-linked tetramer significantly alters the mechanism of action. core.ac.ukpeptide-li.comnih.gov The monomer is non-lytic, primarily affecting membrane potential without causing permeabilization. core.ac.uk In contrast, both this compound (dimer) and the tetramer induce membrane lysis and depolarization. core.ac.ukpeptide-li.comnih.gov The tetramer demonstrates a significantly lower membrane permeabilizing concentration (MPC) compared to the dimer and monomer, being 30-fold more membrane disruptive than the dimer against E. coli. core.ac.ukpeptide-li.comnih.gov This indicates that multimerization shifts the mechanism from a non-lytic interaction to a membrane-disruptive one. core.ac.ukpeptide-li.comnih.govfrontiersin.org
Biophysical Characterization of Membrane Interaction Processes
Studies using flow cytometry and high-resolution fluorescent microscopy have characterized the membrane interaction of this compound and its related forms. core.ac.ukpeptide-li.com These techniques show that both this compound and the tetramer permeabilize the bacterial membrane, while the monomer does not induce persistent membrane permeabilization even at high concentrations. core.ac.uk Flow cytometry data revealed a significant positive correlation between membrane disruption and peptide-bound bacteria for this compound and the tetramer, but not for the monomer. core.ac.uk Initial interaction with the bacterial membrane occurs at low concentrations, causing disruption evident from observed ruffling and broken staining of bacteria. core.ac.uk As peptide concentration increases, this compound localizes primarily in the cytosol, and at higher concentrations, it associates with both the cytosol and membrane. core.ac.uk
Inhibition of Intracellular Targets: The 70-kDa Bacterial Heat Shock Protein DnaK
Beyond membrane interaction, this compound also targets intracellular components, specifically the 70-kDa bacterial heat shock protein DnaK. researchgate.netnovoprolabs.comnih.govnih.govoup.comnih.govingentaconnect.commdpi.com
Selective Binding of this compound to Bacterial DnaK
This compound selectively binds to bacterial DnaK, the bacterial homolog of Hsp70. researchgate.netnovoprolabs.comnih.govnih.govingentaconnect.comresearchgate.net This binding occurs at the C-terminal helical lid of bacterial DnaK. researchgate.netnovoprolabs.comnih.govingentaconnect.com Conserved residues within this compound, such as Asp4-Lys5 and Tyr9-Leu-Pro-Arg-Pro13, are critical for this interaction. novoprolabs.comnovopro.cn This binding is stereospecific, as demonstrated by the failure of an all-D enantiomer resin to retain the protein. researchgate.net Importantly, this compound inhibits bacterial DnaK without affecting mammalian Hsp70. researchgate.netnovoprolabs.comnih.govingentaconnect.com While this compound binds DnaK, its monomeric metabolite, ARV-1502, is suggested to bind bacterial DnaK even better. frontiersin.orgresearchgate.net
Disruption of Chaperone-Assisted Protein Folding Pathways
By binding to bacterial DnaK, this compound inhibits its function, thereby disrupting chaperone-assisted protein folding pathways in bacteria. researchgate.netoup.comnih.govingentaconnect.compeptide-li.comoup.comfrontiersin.orgresearchgate.netnih.govzhanggroup.org DnaK, along with cofactor proteins like DnaJ and GrpE, is involved in folding nascent proteins and salvaging misfolded ones. nih.gov Inhibition of DnaK by this compound leads to decreased bacterial toxin production and can restore the activity of conventional antibiotics against MDR pathogens by inhibiting the folding of resistance enzymes. nih.govcore.ac.ukfrontiersin.orgnih.gov This disruption of essential protein folding processes contributes significantly to this compound's antibacterial effect. researchgate.netoup.comnih.govingentaconnect.compeptide-li.comoup.comfrontiersin.orgresearchgate.netnih.govzhanggroup.org
Data Tables
Here is a representation of data discussed in the text regarding the membrane activity of this compound multimers:
| Peptide Form | Membrane Activity (Qualitative) | Membrane Permeabilization | Membrane Disruptive Capacity (Relative to Monomer) |
| Monomer (Chex-Arg20) | Interacts | No persistent | 1x (Baseline) |
| Dimer (this compound) | Interacts | Yes | Higher than monomer |
| Tetramer | Interacts | Yes | 30x higher than dimer |
Downstream Molecular Consequences of DnaK Inhibition (e.g., Inactivation of Resistance Enzymes, Reduction of Toxin Production)
Inhibition of bacterial DnaK by this compound disrupts the essential process of chaperone-assisted protein folding within the bacterial cell oup.complos.orgnih.govebi.ac.uk. This interference with proper protein folding has significant downstream molecular consequences that contribute to this compound's antibacterial activity and its ability to act synergistically with conventional antibiotics oup.complos.orgebi.ac.ukrcsb.org.
One critical consequence is the inactivation of enzymes responsible for bacterial antibiotic resistance oup.complos.orgebi.ac.ukrcsb.org. By impairing the correct folding and function of these enzymes, this compound can render resistant bacteria susceptible to antibiotics once more. Research has shown that this compound can overcome resistance mediated by enzymes such as β-lactamases, dihydrofolate reductase, chloramphenicol (B1208) acetyltransferase, and tetrahydropteroic synthetase when used in combination with corresponding antibiotics like amoxicillin, trimethoprim, chloramphenicol, or sulfonamides ebi.ac.uk. This suggests that the synergistic effect observed when this compound is combined with conventional antibiotics is, at least in part, due to the restoration of antibiotic efficacy through the inactivation of resistance mechanisms oup.complos.orgebi.ac.ukrcsb.org.
Furthermore, the inhibition of DnaK by this compound leads to a reduction in the production of bacterial toxins oup.complos.orgebi.ac.ukrcsb.org. DnaK is involved in the proper folding of various bacterial proteins, including proteinaceous toxins. By inhibiting DnaK, this compound can prevent the correct folding and thus the activity of these toxins. This mechanism has been demonstrated with the proteinaceous toxins of Bacillus anthracis, where this compound was shown to inhibit their folding, contributing to anti-infective effects oup.com. The toxin inhibitory effect of this compound has also been suggested to play a role in improving survival in animal models of infection, potentially by inactivating released bacterial toxins plos.org.
Mechanisms Underlying Differential Activity Between Bacterial and Eukaryotic Cells
A crucial characteristic of this compound is its differential activity, exhibiting potent effects against bacterial cells while demonstrating low toxicity towards eukaryotic cells asm.orgnih.govnovoprolabs.com. This selectivity is primarily attributed to the structural and functional differences between bacterial DnaK and its eukaryotic homolog, the 70-kDa heat shock protein (Hsp70) asm.orgplos.orgnih.govnovoprolabs.com.
This compound is designed to selectively bind to bacterial DnaK asm.orgnih.govnovoprolabs.com. Specifically, it interacts with the C-terminal helical lid of bacterial DnaK, thereby impairing its chaperone function asm.orgnih.govnovoprolabs.com. In contrast, this compound does not affect mammalian Hsp70 asm.orgnih.govnovoprolabs.com. This selective binding to the bacterial chaperone is a key mechanism underlying the peptide's ability to target bacteria without causing significant harm to host cells.
The design of this compound, which includes conserved residues critical for DnaK binding, optimizes functional motifs derived from native proline-rich peptides while eliminating non-essential elements asm.org. This deliberate design contributes to its potent antibacterial effects and its ability to maintain low eukaryotic toxicity asm.orgnovoprolabs.com.
In addition to the selective intracellular targeting of DnaK, this compound also interacts with bacterial membranes asm.orguniprot.org. Its dimeric architecture is thought to contribute to improved penetration across bacterial membranes asm.org. While some antimicrobial peptides exert their effects primarily through membrane disruption, this compound's mechanism involves both membrane interaction and intracellular targeting asm.org. The selective nature of its interaction with bacterial membranes compared to eukaryotic cell membranes also contributes to its differential activity.
Pre Clinical Efficacy and Resistance Profile of A3 Apo
In Vitro Antibacterial Spectrum and Potency of A3-APO
This compound demonstrates selective activity primarily against Gram-negative bacteria, particularly Enterobacteriaceae novoprolabs.com. Its mechanism involves disrupting membrane integrity and inhibiting chaperone-assisted protein folding by binding to the C-terminal helical lid of bacterial DnaK, without affecting mammalian Hsp70 novoprolabs.com.
Efficacy against Multidrug-Resistant Gram-Negative Pathogens (e.g., Enterobacteriaceae, Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae)
While this compound exhibits potent antibacterial effects, particularly against strains with complementary DnaK sequences, its in vitro activity against certain multidrug-resistant (MDR) Gram-negative pathogens, such as Escherichia coli and Acinetobacter baumannii, has been described as modest despite showing superior efficacy in animal models researchgate.netoup.com. The minimal inhibitory concentration (MIC) range for this compound against 28 clinical Escherichia coli, Klebsiella pneumoniae, and Salmonella enterica serovar Typhimurium strains was reported to be 2-128 mg/L, with a median MIC of 30 mg/L nih.gov. Against nine A. baumannii strains, MIC values ranged from 32 to >64 mg/L, compared to 2–32 mg/L for imipenem (B608078) or meropenem (B701) nih.gov. For Enterobacter cloacae, MICs were 4–16 mg/L for this compound and 4–8 mg/L for carbapenems nih.gov. Despite these in vitro MIC values, this compound has shown efficacy against MDR microbes in vitro core.ac.uk.
Synergistic Interactions with Conventional Antibiotics
This compound has demonstrated synergistic interactions with conventional antibiotics. By inhibiting the folding of enzymes responsible for bacterial resistance, this compound can partially or fully restore the activity of conventional antibiotics, including chloramphenicol (B1208), beta-lactams, sulfonamides, and trimethoprim, against MDR strains core.ac.uknih.gov. This synergy, however, appears to be dependent on the specific strain and the combination of small molecule drugs used nih.gov. For instance, this compound in combination with colistin (B93849) has shown synergistic effects against K. pneumoniae and A. baumannii researchgate.netfrontiersin.org. The combination of this compound and imipenem showed additive activity against K. pneumoniae researchgate.netfrontiersin.org.
In Vivo Efficacy Studies in Animal Models of Infection
This compound has shown promising in vivo efficacy in various mouse models of infection, often exceeding what might be predicted from its in vitro activity researchgate.netoup.comnih.gov. This suggests that additional mechanisms, such as immunomodulatory effects, may contribute to its in vivo success researchgate.netnih.gov.
Outcomes in Systemic Bacterial Challenge Models
This compound has proven effective in mouse models of systemic infections caused by MDR Gram-negative bacteria, including Escherichia coli and Acinetobacter baumannii oup.comnih.gov. In a standard E. coli bacteraemia model, this compound cured 100% of mice when administered at 20 mg/kg three times starting immediately after infection nih.gov. In a more stringent model with established E. coli bacteraemia, three doses of 10 mg/kg this compound prolonged early survival similarly to imipenem and reduced bacterial counts to base level nih.gov. In mouse models of carbapenem-resistant A. baumannii systemic infections, this compound administered intravenously at 2.5 mg/kg or intramuscularly at 5 mg/kg reduced bacterial counts by at least two log10 units and increased the survival rate compared to untreated animals or those treated with imipenem nih.govresearchgate.net. Synergy with colistin has also been observed in a K. pneumoniae bacteremia mouse model, where this compound at 1 mg/kg, when co-administered with colistin, improved survival frontiersin.orgfrontiersin.org.
Efficacy in Localized Infection Models (e.g., Wound Infections)
This compound has demonstrated efficacy in localized infection models, including wound infections. In mouse models of A. baumannii wound infections after burn injury, this compound at 5 mg/kg improved survival, reduced bacterial counts in the blood and wounds, and significantly improved wound appearance compared to imipenem and colistin oup.com. This compound has also been investigated in mouse models of Staphylococcus aureus wound infection, mixed Klebsiella pneumoniae-A. baumannii-Proteus mirabilis wound infection, and K. pneumoniae lung infection researchgate.net. In a S. aureus burn wound model, this compound treatment significantly reduced bacterial counts and dramatically improved soft tissue and skin conditions researchgate.net. Studies in intradermal infection models with S. aureus and Propionibacterium acnes showed that this compound efficiently ameliorated infections and reduced bacterial load, despite being inactive against these strains in vitro nih.gov.
Dynamics of Resistance Induction and Mitigation Strategies
Resistance induction is generally less common with antimicrobial peptides compared to conventional antibiotics, particularly for those with multiple bacterial targets frontiersin.orgfrontiersin.org. This compound's dual mode of action, targeting both the bacterial membrane and the intracellular protein DnaK, makes it challenging for bacteria to develop resistance through simultaneous modifications of two independent targets nih.gov. While co-culturing with the single-chain metabolite of this compound, which primarily acts on protein folding inhibition, can rapidly induce resistance in some strains, the dimeric this compound itself has shown reduced susceptibility to resistance induction compared to monomeric analogs novoprolabs.comnih.govfrontiersin.orgnih.gov. Strategies to mitigate resistance induction include leveraging this compound's dual mechanism and exploring synergistic combinations with conventional antibiotics, which can restore activity against resistant strains and potentially hinder the development of new resistance core.ac.uknih.govresearchgate.netfrontiersin.org.
Table 1: In Vitro Activity of this compound Against Select Gram-Negative Bacteria
| Bacterial Species | MIC Range (mg/L) | Notes | Source |
| E. coli, K. pneumoniae, S. typhimurium | 2-128 | Median MIC 30 mg/L | nih.gov |
| Acinetobacter baumannii | 32->64 | Compared to Imipenem/Meropenem (2-32) | nih.gov |
| Enterobacter cloacae | 4-16 | Compared to Carbapenems (4-8) | nih.gov |
Table 2: Summary of In Vivo Efficacy Studies of this compound in Mouse Models
| Infection Model | Pathogen(s) | Key Outcomes | Source |
| Systemic Bacteraemia | Escherichia coli | Cured 100% mice (preventive); prolonged survival, reduced bacterial counts (established infection) | nih.gov |
| Systemic Infection | Carbapenem-resistant A. baumannii | Reduced bacterial counts (>2 log10), increased survival vs. untreated/imipenem | nih.govresearchgate.net |
| Systemic Bacteraemia | Klebsiella pneumoniae | Improved survival in combination with colistin | frontiersin.orgfrontiersin.org |
| Wound Infection (Burn Injury) | Acinetobacter baumannii | Improved survival, reduced bacterial counts (blood & wound), improved wound appearance vs. imipenem/colistin | oup.com |
| Wound Infection | Staphylococcus aureus | Reduced bacterial counts, improved soft tissue/skin conditions | researchgate.net |
| Wound Infection | Mixed K. pneumoniae-A. baumannii-P. mirabilis | Investigated efficacy | researchgate.net |
| Lung Infection | Klebsiella pneumoniae | Improved survival, reduced bacterial counts (infection site & blood) | researchgate.net |
| Intradermal Infection | S. aureus, Propionibacterium acnes | Ameliorated infections, reduced bacterial load, improved skin conditions | nih.gov |
Comparative Analysis of Resistance Emergence for this compound Dimer vs. Monomeric Metabolites
Pre-clinical investigations into this compound, a synthetic proline-rich dimeric antibacterial peptide, have included comparative analyses of resistance emergence between its dimeric form and its monomeric metabolite, designated as Chex1-Arg20 or ARV-1502 in preclinical development. Indirect evidence from preliminary studies suggests that the monomeric metabolite, ARV-1502, exhibits enhanced binding to bacterial DnaK compared to the parent dimeric form, this compound. researchgate.net
Studies indicate a differential propensity for resistance induction between the dimer and monomer. Notably, only the monomeric form has been reported to induce microbiological resistance, and this was observed against only one specific strain in certain assays. genecards.org The dimeric architecture of this compound is posited to contribute to a reduced susceptibility to the induction of resistance when compared to its monomeric analogs. nih.gov While the monomeric fragment has demonstrated greater activity than the parent prodrug in vitro against certain strains and in vivo in a limited number of animal models, it has also been associated with a more rapid induction of resistance when administered at sublethal concentrations. wikipedia.org Despite these differences in resistance induction between the dimer and monomer, the intracellular target, DnaK, has been shown to remain preserved without genetic alterations after multiple passages with exposure to both forms of the peptide. genecards.org
Role of Multifunctional Targeting in Reducing Resistance Development
This compound is designed as a multifunctional antimicrobial peptide, employing a dual mode of action to target bacteria. nih.govwikipedia.org Its targets include both the bacterial membrane and the intracellular 70 kDa heat shock protein DnaK. nih.govwikipedia.org This multi-modal approach is considered a key factor in mitigating the development of bacterial resistance.
By inhibiting the folding of enzymes critical for bacterial antibiotic resistance, this compound, particularly when used in combination with conventional antibiotics, has demonstrated the capacity to partially or fully restore the effectiveness of these antibiotics against multidrug-resistant (MDR) pathogens. zhanggroup.org The presence of multiple independent bacterial targets, such as the bacterial membrane and DnaK, presents a significant challenge for bacteria to simultaneously develop compensatory modifications in both structures. wikipedia.org This inherent difficulty in concurrently altering two distinct target structures makes it considerably harder for pathogens to acquire resistance to compounds like this compound that employ such a multifunctional targeting strategy. wikipedia.orgmdpi.com Compared to other cationic antimicrobial peptides, this compound has exhibited a considerably lower propensity to induce antimicrobial resistance or genetic alterations within its intracellular target, DnaK. novoprolabs.com The dimeric form of this compound demonstrates stronger effects on bacterial membranes compared to the monomeric amide. nih.gov While the monomer's mechanism of action primarily involves binding and inhibiting various cytosolic bacterial proteins, this compound also engages in this activity but possesses the additional mode of action involving membrane permeabilization. zhanggroup.org
Compounds Mentioned and Their PubChem CIDs
Pharmacokinetic and Biological Stability Investigations of A3 Apo
Stability of A3-APO in Biological Fluids (e.g., Serum Stability)
The stability of this compound has been assessed in various biological matrices, revealing differences depending on the environment. In vitro studies using 25% pooled mouse serum demonstrated that this compound exhibits notable stability, with a reported half-life of approximately 100 to 230 minutes, as determined by reversed-phase high-performance liquid chromatography (RP-HPLC). novoprolabs.comoup.compublish.csiro.aunih.gov Further examination in undiluted mouse serum ex vivo indicated that the peptide remained remarkably stable over a 30-minute incubation period, with mass spectrometry analysis failing to identify any degradation products during this time. publish.csiro.aunih.gov
However, a different profile emerged when this compound stability was assessed in full blood ex vivo. In this more complex biological preparation, while the parent peptide was still a major component, degradation products resulting from amino-terminal cleavage were observed. publish.csiro.aunih.gov This suggests that enzymes present in whole blood, such as thimet oligopeptidase which cleaves peptides between hydrophobic and positively charged residues, may contribute to this compound degradation in this environment, unlike in serum or plasma preparations where these enzymes are not significantly present. publish.csiro.au
In vivo studies following intravenous injection in mice revealed that very little, if any, unmodified this compound peptide could be detected after just 30 minutes. publish.csiro.aunih.gov This indicates a rapid decomposition or clearance of the intact dimer in the in vivo setting, which is a significant increase in the degradation rate compared to in vitro and ex vivo blood preparations. oup.compublish.csiro.au
| Biological Fluid | Incubation Time | Observation | Method | Source |
| 25% Pooled Mouse Serum (in vitro) | Up to 240 min | Half-life ~100-230 minutes | RP-HPLC, MS | novoprolabs.comoup.compublish.csiro.aunih.gov |
| Undiluted Mouse Serum (ex vivo) | 30 min | Remarkably stable, no degradation products detected | Mass Spectrometry | publish.csiro.aunih.gov |
| Full Blood (ex vivo) | 30 min | Major peak present, amino-terminal degradation products observed | Mass Spectrometry | publish.csiro.aunih.gov |
| In vivo (intravenous) | 30 min | Very little unmodified peptide detected | RP-HPLC | publish.csiro.aunih.gov |
Prodrug Concept and Activity of the Chex1-Arg20 Single-Chain Metabolite
This compound functions as a prodrug, undergoing in vivo metabolism to produce an active single-chain metabolite known as Chex1-Arg20. oup.compublish.csiro.aunih.govzhanggroup.orggoogle.comasm.orgzhanggroup.org This metabolite is a key degradation product of this compound in blood preparations. oup.compublish.csiro.au Chex1-Arg20 itself has demonstrated stability in the biological environment of blood ex vivo, remaining almost completely stable over a 120-minute examination period. oup.com A minor degradation product of Chex1-Arg20, corresponding to the loss of the C-terminal arginine (Chex1-Val19), has been detected in blood preparations. oup.compublish.csiro.au
The biological activity of the Chex1-Arg20 single-chain metabolite has been extensively investigated. Synthesized Chex1-Arg20 has shown comparable or even slightly superior activity to the parent this compound dimer in killing resistant Enterobacteriaceae strains in vitro. publish.csiro.aunih.gov Minimal inhibitory concentration (MIC) values for Chex1-Arg20 against Escherichia coli, Klebsiella pneumoniae, and Salmonella typhimurium isolates ranged from 2 to 32 µg/mL. oup.com
Crucially, in vivo efficacy studies have provided strong evidence that Chex1-Arg20 is the active metabolite responsible for the antibacterial effects observed with this compound administration. oup.compublish.csiro.au When administered to mice infected with a lethal dose of an extended-spectrum β-lactamase-producing Escherichia coli strain, the Chex1-Arg20 metabolite at a dose of 20 mg/kg administered three times completely sterilized the mouse blood, achieving a result similar to that of imipenem (B608078) at a higher dose. publish.csiro.aunih.gov Indirect evidence suggests that Chex1-Arg20 may bind to the bacterial target DnaK more effectively than the dimeric this compound, which could contribute to its enhanced in vivo activity. mdpi.comresearchgate.net
In Vivo Bioavailability and Distribution Research
Research into the in vivo bioavailability and distribution of this compound has highlighted the impact of the route of administration and the peptide's metabolic fate. Following intravenous injection in mice, intact this compound is rapidly cleared or degraded, with minimal amounts detected after 30 minutes. publish.csiro.aunih.gov However, the major metabolite, Chex1-Arg20, is detectable in the blood for a longer duration, up to 90 minutes post-administration. publish.csiro.aunih.gov
Studies involving subcutaneously administered this compound have shown poor systemic distribution and a lack of measurable in vivo antibacterial activity via this route. asm.orgwikipedia.org The peptide largely remains at the injection site, with only limited distribution to organs such as the kidneys, thigh muscles, and paws. wikipedia.org
Intramuscular administration has been suggested as a more advantageous route for this compound. asm.org Despite the rapid disappearance of the parent dimer from circulation after intravenous administration, the sustained presence and activity of the Chex1-Arg20 metabolite are critical to the in vivo efficacy of this compound. In vivo pharmacokinetic studies have identified specific sites of degradation within the this compound structure, notably at the Pro6-Arg7 and Val19-Arg20 positions, which lead to the formation of smaller fragments and the primary active metabolite, Chex1-Arg20. zhanggroup.orggoogle.comzhanggroup.org
| Administration Route | Observation | Source |
| Intravenous | Very little unmodified this compound detected after 30 min; Chex1-Arg20 detectable up to 90 min. | publish.csiro.aunih.gov |
| Subcutaneous | Poor systemic distribution, remains largely at injection site, limited organ distribution. | asm.orgwikipedia.org |
| Intramuscular | Suggested as a more advantageous route. | asm.org |
Compound Names and PubChem CIDs
Advanced Research Methodologies and Theoretical Frameworks for A3 Apo
Structure-Activity Relationship (SAR) Studies for Design Optimization
Structure-Activity Relationship (SAR) studies have played a crucial role in the design and optimization of A3-APO. These studies build upon the understanding of native insect proline-rich antimicrobial peptides (PrAMPs), such as pyrrhocoricin and drosocin, which served as foundational templates. novoprolabs.comresearchgate.net By statistically analyzing sequences of native antibacterial peptides and proteins, researchers designed this compound as a synthetic dimer. nih.gov
SAR investigations on related peptides, including extensive studies on protegrin analogues, have aimed to elucidate the relationship between the primary and secondary structure of these peptides and their antimicrobial activities. researchgate.net For this compound, specific structural features have been identified as critical for its dual mechanism. The peptide's structure includes conserved residues important for DnaK binding, notably Asp4-Lys5 and Tyr9-Leu-Pro-Arg-Pro13. novoprolabs.com Additionally, arginine-proline-rich regions are key for membrane penetration. novoprolabs.com The dimeric architecture of this compound, compared to its monomeric analog (Chex1-Arg20), has been shown to improve membrane penetration and reduce the susceptibility to resistance induction. novoprolabs.comresearchgate.net While analysis of various structural analogs of this compound has been conducted, identifying modifications that significantly enhance its potential as a clinical therapeutic has proven challenging. nih.gov However, a single-chain version, Chex1-Arg20, which is a natural in vivo metabolite, demonstrated increased activity against certain Enterobacteriaceae strains. nih.gov
Molecular Modeling and Computational Analysis (e.g., Molecular Dynamics Simulations)
Molecular modeling and computational analysis, including techniques like molecular dynamics (MD) simulations, are valuable tools in peptide research for understanding structure, dynamics, and interactions. These methods can provide insights at the atomic level, complementing experimental studies. While computational approaches have been applied to study various biological systems, such as adenosine (B11128) receptors asm.orgresearchgate.netmdpi.com, APOBEC3 proteins interacting with DNA nih.gov, and other peptides interacting with membranes researchgate.net, detailed findings from molecular modeling or MD simulations specifically focused on the this compound peptide interacting with its bacterial targets (DnaK or the bacterial membrane) were not extensively detailed in the provided search results.
Computational approaches are generally used to predict highly effective compounds and their stability in the target binding site, potentially reducing the time and cost associated with drug development. researchgate.net For peptides, MD simulations can be particularly demanding due to their flexibility, requiring long simulation times to accurately reproduce binding free energies. mdpi.com Although the provided information highlights the importance of this compound's interaction with DnaK and bacterial membranes, specific computational models or simulations detailing these interactions for the this compound dimer were not prominently featured.
Development of Assays for Evaluating this compound Functionality and Interactions
A range of in vitro and in vivo assays have been developed and employed to comprehensively evaluate the functionality and interactions of this compound. These assays are crucial for determining its antimicrobial potency, mechanism of action, and efficacy in complex biological systems.
In vitro assays include conventional antibacterial growth inhibition assays to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains, including multidrug-resistant pathogens like Escherichia coli and Acinetobacter baumannii. nih.govoup.comnih.gov These assays typically involve incubating bacterial cultures with serially diluted peptide concentrations and measuring growth inhibition. oup.com
Assays evaluating the interaction of this compound with bacterial membranes have also been developed. Studies comparing the monomeric, dimeric (this compound), and tetrameric forms of related peptides have utilized techniques like flow cytometry and growth assays to assess membrane permeabilization and disruption. core.ac.uknih.gov These assays demonstrated that this compound and its tetramer analog could permeabilize bacterial membranes, unlike the monomer. core.ac.uknih.gov
Synergy assays are conducted to evaluate the combined effect of this compound with conventional antibiotics. These assays investigate whether this compound can restore the activity of antibiotics against resistant strains, often by inhibiting bacterial protein folding mediated by DnaK. nih.govasm.org Synergy can be assessed by adding this compound and antibiotics simultaneously or by pre-incubating bacteria with the peptide before adding the antibiotic. asm.org
In vivo efficacy is evaluated using various mouse models that mimic human infections, such as wound infections (including burn wounds) and systemic infections caused by multidrug-resistant bacteria like A. baumannii and E. coli. nih.govoup.comnih.gov These models assess outcomes such as animal survival and bacterial load reduction in infected tissues and blood. nih.govoup.comnih.gov Toxicity assays in mice are also performed to determine the safety profile and therapeutic index of this compound when administered via different routes, such as intramuscularly or intraperitoneally. nih.govnih.govoup.com Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) are used in the synthesis, purification, and analysis of this compound in the context of these studies, including pharmacokinetic assessments. nih.govnih.govoup.com
Data from in vitro susceptibility testing provides crucial information on the concentrations at which this compound inhibits bacterial growth. For instance, this compound exhibited an MIC range of 2-128 mg/L against a panel of E. coli, Klebsiella pneumoniae, and Salmonella enterica serovar Typhimurium strains, with a median MIC of 30 mg/L. nih.gov
| Peptide/Compound | MIC Range (mg/L) | Median MIC (mg/L) |
| This compound | 2-128 (against E. coli, K. pneumoniae, S. enterica serovar Typhimurium) nih.gov | 30 nih.gov |
| This compound (against E. coli BF1023) asm.org | 32-64 asm.org | - |
| This compound (IC50) asm.org | 4-8 asm.org | - |
Note: The table presents in vitro susceptibility data as reported in the cited sources.
Future Directions and Scholarly Perspectives in A3 Apo Research
Exploration of Novel A3-APO Analogues and Derivatives
Future research endeavors are poised to delve into the creation and evaluation of novel analogues and derivatives of this compound. The initial design of this compound incorporated optimized functional motifs from naturally occurring proline-rich peptides. novoprolabs.com Studies have already explored variations, including the monomeric form ARV-1502 and a tetramer, revealing that multimerization can influence membrane interaction and antimicrobial activity. novoprolabs.comcore.ac.uk Continued exploration of structural modifications, such as amino acid substitutions or alterations in oligomerization, is anticipated to yield analogues with potentially improved efficacy, reduced off-target effects, or enhanced stability, thereby broadening the potential applications of this compound-based therapeutics.
Deeper Elucidation of this compound's Immunomodulatory Properties
Beyond its direct antibacterial action, this compound has demonstrated immunomodulatory effects, a characteristic shared by many antimicrobial peptides that can significantly influence in vivo outcomes. nih.govnih.govresearchgate.net Research has shown that this compound can stimulate the production of anti-inflammatory cytokines, specifically interleukin-4 (IL-4) and interleukin-10 (IL-10), by human peripheral blood mononuclear cells. researchgate.netmdpi.com This anti-inflammatory activity is hypothesized to contribute to its protective effects in infection models, potentially by mitigating excessive host inflammatory responses that can exacerbate tissue damage. researchgate.netmdpi.com A deeper understanding of the specific pathways and cellular targets involved in this compound's immunomodulatory activities is a critical area for future research, which could pave the way for its use in modulating host responses during infection. nih.govasm.org
Investigation of this compound in Advanced Delivery Systems for Research Applications
The effective delivery of peptide-based therapeutics like this compound remains a key challenge, often limited by factors such as proteolytic degradation and systemic clearance. nih.gov Future scholarly work will likely focus on investigating the incorporation of this compound into advanced delivery systems to enhance its stability, improve targeting to infection sites, and optimize its pharmacokinetic profile for research applications. nih.govresearchgate.net While general research on advanced drug delivery systems for antimicrobial peptides, including nanoparticles and other encapsulation technologies, is ongoing nih.govresearchgate.netbccresearch.com, specific studies evaluating these systems for this compound are needed to determine their impact on its efficacy and distribution in various research models. nih.govresearchgate.net
Identification of Additional Bacterial Targets or Pathways
A cornerstone of this compound's mechanism of action is its interaction with the bacterial heat shock protein DnaK, disrupting essential cellular processes. nih.govnovoprolabs.comgoogle.com However, the possibility of this compound influencing other bacterial targets or pathways warrants further investigation. researchgate.net A comprehensive understanding of all bacterial components or processes affected by this compound could provide valuable insights into its broad-spectrum activity and potential mechanisms of resistance. researchgate.net Such research could involve advanced techniques in molecular biology and proteomics to map the full range of this compound's intracellular interactions within different bacterial species.
Expanding Synergistic Combinatorial Research Strategies
The observed synergy between this compound and conventional antibiotics presents a significant avenue for future research, particularly in the context of overcoming antimicrobial resistance. nih.govnih.govmdpi.comacs.orgresearchgate.net Combinations with agents like colistin (B93849) have demonstrated enhanced efficacy and reduced resistance development in preclinical models of infections caused by multidrug-resistant pathogens such as Klebsiella pneumoniae and Acinetobacter baumannii. nih.govnih.govresearchgate.net This synergy is attributed to the complementary mechanisms, where this compound facilitates antibiotic entry or disrupts resistance mechanisms alongside the antibiotic's primary action. nih.govacs.org Future research will be crucial in systematically exploring synergistic interactions with a wider array of antibiotics and characterizing the precise molecular basis of these synergistic effects to inform the development of effective combination therapies. mdpi.comacs.orgfrontiersin.org
Q & A
Q. What experimental models are used to evaluate A3-APO’s in vivo efficacy against multidrug-resistant Gram-negative pathogens?
Researchers commonly employ murine infection models, such as female CD-1 mice (20–25 g) infected with Acinetobacter baumannii BAA-1805 or Klebsiella pneumoniae. Dosage regimens (e.g., 5–40 mg/kg via intramuscular or intraperitoneal routes) and survival rates are tracked alongside bacterial load reduction in organs like the spleen and liver. Metrics include time-to-death analyses and comparative efficacy against standard antibiotics like imipenem .
Q. How is this compound’s dual mechanism of action validated in experimental settings?
The peptide’s membrane-lytic activity is assessed via bacterial membrane permeability assays (e.g., propidium iodide uptake), while its intracellular targeting of DnaK is confirmed through competitive binding studies using purified DnaK proteins and fluorescence polarization assays. Synergy with antibiotics like imipenem further supports dual mechanisms, as seen in fractional inhibitory concentration (FIC) indices ≤0.5 .
Q. What methodologies are used to quantify this compound’s stability in biological matrices?
Stability is evaluated using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to track degradation kinetics in serum. For example, this compound exhibits a half-life of ~230 minutes in 25% murine serum, with metabolic profiles compared across in vitro (serum) and in vivo (blood, organ homogenates) conditions. Dose adjustments are calculated based on degradation rates to maintain therapeutic efficacy .
Advanced Research Questions
Q. How can researchers resolve discrepancies between this compound’s in vitro stability data and in vivo pharmacokinetics?
Discrepancies arise due to differential protease activity across biological matrices. To address this, parallel stability assays in murine serum, whole blood, and organ lysates are conducted. Pharmacokinetic modeling (e.g., non-compartmental analysis) is applied to estimate effective doses, accounting for metabolic byproducts like Chex1-Arg20, which retain antimicrobial activity despite the parent compound’s degradation .
Q. What methodological considerations are critical for designing combination therapy studies with this compound?
Key factors include:
- Dose optimization : Sub-therapeutic this compound doses (e.g., 0.5 mg/kg) combined with imipenem reduce resistance emergence while maintaining synergy (FIC = 0.08 for K. pneumoniae) .
- Timing of administration : Delayed antibiotic dosing (4–12 hours post-infection) mimics clinical scenarios and tests this compound’s prophylactic potential .
- Resistance monitoring : Serial passage assays track resistance development, focusing on membrane permeability and DnaK mutation rates .
Q. How do researchers analyze contradictory data on this compound-induced resistance mechanisms?
Contradictions arise from in vitro vs. in vivo resistance profiles. For example, Chex1-Arg20 (this compound’s metabolite) rapidly induces resistance in vitro via reduced membrane affinity, but in vivo resistance is mitigated by immune clearance. Methodologies include:
- Transcriptomic profiling : RNA sequencing of resistant strains identifies upregulated efflux pumps or stress-response pathways.
- In vivo passaging : Repeated infection cycles in mice assess resistance stability under immune pressure .
Q. What statistical frameworks are used to evaluate this compound’s therapeutic index (TI) in preclinical studies?
TI is calculated as the ratio of median lethal dose (LD₅₀) to effective dose (ED₉₀). For this compound, a TI >12 (vs. polymyxin B’s TI = 5–6) is derived from dose-response curves in murine toxicity and efficacy models. Kaplan-Meier survival analysis and log-rank tests validate significance, with Bonferroni corrections for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
